Cyclazocine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVFVRQLZMJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022863 | |
| Record name | Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-80-3, 7346-09-0, 63903-61-7 | |
| Record name | Cyclazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclazocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | CYCLAZOCINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLAZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5W1B1159C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Alkylation of (+)-Normetazocine
The foundational synthesis involves the reaction of (+)-normetazocine (1) with cyclopropylmethyl chloride (2) under basic conditions. The process, first reported in the 1960s, proceeds via a nucleophilic substitution mechanism at the tertiary amine site. Key parameters include:
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Solvent : N,N-Dimethylformamide (DMF) or dimethylacetamide (DMAc)
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Base : Sodium hydrogencarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)
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Temperature : 80–100°C for 12–24 hours
The stereochemical integrity of the cyclopropane ring is maintained through careful control of reaction kinetics, with excess cyclopropylmethyl chloride (1.5–2.0 equivalents) ensuring complete conversion.
Intermediate Isolation and Characterization
Critical intermediates are characterized using:
Modern Catalytic Approaches
Palladium-Mediated Coupling Reactions
Recent advancements employ Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with bis(diphenylphosphino)ferrocene (dppf) ligands to enhance alkylation efficiency. This method:
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Reduces reaction time to 4–6 hours
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Increases yield to 78–82%
The catalytic cycle involves oxidative addition of cyclopropylmethyl bromide to Pd(0), followed by ligand exchange and reductive elimination.
Continuous Flow Synthesis
Industrial-scale production utilizes microreactor systems with:
| Parameter | Value | Impact |
|---|---|---|
| Residence time | 8–12 minutes | Improved heat transfer |
| Pressure | 15–20 bar | Enhances cyclopropane stability |
| Throughput | 2.4 kg/day | Scalable for GMP manufacturing |
Structural Analog Synthesis
8,9-Fused Heterocyclic Derivatives
Modification of the benzomorphan core through cyclocondensation introduces triazole or imidazole rings:
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Triazole derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate
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Imidazole derivatives : Condensation with glyoxal and ammonium acetate
These variants exhibit altered κ-opioid receptor affinity (Kᵢ = 0.3–1.8 nM vs. 2.4 nM for parent compound).
Industrial-Scale Optimization
Crystallization Protocols
Final purification employs antisolvent crystallization with:
Environmental Considerations
Waste streams are treated via:
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Distillation recovery : 92% DMF recycled
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Acid scrubbers : Neutralize residual HCl(g)
Analytical Challenges and Solutions
Impurity Profiling
Common impurities include:
Stability-Indicating Methods
Forced degradation studies reveal:
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Acidic conditions (0.1M HCl): 15% degradation at 40°C/72h
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Oxidative stress (3% H₂O₂): <5% degradation
Emerging Synthetic Technologies
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves 99% enantiomeric excess (ee) using:
Computational Modeling
Density Functional Theory (DFT) calculations guide transition state optimization:
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B3LYP/6-31G(d) level predicts activation energy ΔG‡ = 24.3 kcal/mol
Regulatory Considerations
ICH Guidelines Compliance
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Q3A(R2) : Impurity thresholds maintained at <0.10%
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Q6A : Polymorph control via Form I (thermodynamically stable)
Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Classical alkylation | 65 | 98.5 | 1.00 |
| Pd-catalyzed | 80 | 99.2 | 1.35 |
| Flow synthesis | 75 | 99.8 | 0.92 |
Chemical Reactions Analysis
Types of Reactions: Cyclazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, which can be used to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can produce a variety of analogs with different pharmacological profiles .
Scientific Research Applications
Pharmacological Profile
Cyclazocine was first synthesized in 1962 and has been studied for its complex interactions with opioid receptors. Its dual action as an antagonist at mu-opioid receptors and an agonist at kappa-opioid receptors makes it a candidate for treating various conditions, particularly opioid addiction.
Table 1: Pharmacological Actions of this compound
| Receptor Type | Action | Effect |
|---|---|---|
| Mu-opioid | Antagonist | Blocks effects of opioids |
| Kappa-opioid | Agonist | Produces analgesic effects |
Opioid Addiction
This compound has been investigated as a treatment for opioid addiction. Clinical studies have shown that it can effectively block the effects of heroin and other opioids. For instance, a study involving narcotic addicts indicated that doses of 4 to 5 mg this compound could block the effects of 15 mg intravenous heroin for up to 28 hours .
Case Study: Efficacy in Narcotic Addiction
- Participants: 103 patients with opioid dependency
- Treatment: this compound administered alongside methadone
- Outcome: Successful in blocking heroin effects in a significant number of patients; side effects included increased libido and mild euphoria .
Cocaine Addiction
Recent studies suggest this compound may also play a role in treating cocaine addiction. It has been shown to decrease cocaine self-administration in rats, indicating potential for reducing the reinforcing effects of cocaine .
Table 2: Effects on Cocaine Use
| Study | Findings |
|---|---|
| In vivo microdialysis | This compound attenuated dopamine response to nicotine, suggesting reduced rewarding effects . |
Neuropharmacological Applications
This compound's interaction with dopamine systems suggests its potential in neuropharmacology. It has been observed to modulate dopamine release in the nucleus accumbens, which is implicated in reward pathways.
Case Study: Dopamine Modulation
- Method: In vivo microdialysis in rats
- Findings: this compound significantly reduced nicotine-induced increases in extracellular dopamine levels, indicating its potential use in smoking cessation therapies .
Electrophysiological Studies
Research has also explored the electrophysiological effects of this compound on neuronal activity. Studies show that this compound affects cerebellar Purkinje neurons, providing insights into its mechanism of action on central nervous system pathways.
Table 3: Electrophysiological Effects on Neurons
Mechanism of Action
Cyclazocine exerts its effects through its interaction with multiple opioid receptors:
Kappa-Opioid Receptor (KOR): this compound acts as an agonist at KOR, which is associated with its analgesic and dysphoric effects.
Mu-Opioid Receptor (MOR): It acts as a partial agonist at MOR, contributing to its pain-relieving properties while reducing the risk of respiratory depression and euphoria compared to full agonists.
Delta-Opioid Receptor (DOR): this compound also has high affinity for DOR, although its role in the compound’s overall effects is less well understood.
Comparison with Similar Compounds
Table 1: Receptor Affinities of this compound and Analogous Compounds
This compound’s triphasic binding (µ > κ > σ) contrasts with classical opioids like morphine, which lack σ affinity, and nalorphine, which primarily targets µ/κ receptors . Its low-affinity σ interaction overlaps with phencyclidine (PCP), contributing to NMDA receptor antagonism and dissociative effects .
Pharmacological Efficacy and Functional Activity
This compound exhibits lower efficacy at µ receptors compared to other opioids, ranking below buprenorphine and butorphanol in a partial agonist hierarchy . This low µ efficacy underpins its antagonist properties in morphine-dependent subjects, precipitating withdrawal akin to nalorphine . In contrast, its κ agonism mediates dysphoria and sedation, while σ activation contributes to hallucinations, differentiating it from pure κ agonists like EKC (Table 2) .
Table 2: Functional Effects of this compound vs. Comparators
Behavioral and Clinical Profiles
- Abuse Potential: this compound produces mild euphoria but lacks morphine-like reinforcing effects, resulting in lower abuse liability .
- Psychotomimetic Effects : Unlike nalorphine, this compound’s σ agonism induces PCP-like dissociation, including tachycardia, delirium, and NMDA antagonism, which is 7-fold more potent than pentazocine .
- Therapeutic Potential: this compound reduces nicotine- and cocaine-induced dopamine release in the nucleus accumbens, suggesting utility in addiction treatment . This contrasts with PCP, which exacerbates dopamine release and addiction risk .
Metabolic and Kinetic Differences
This compound undergoes hepatic glucuronidation and hydroxylation, yielding metabolites excreted in bile . Unlike pentazocine, which is metabolized to inactive compounds, this compound’s metabolites retain partial κ activity, prolonging its effects .
Biological Activity
Cyclazocine is a synthetic opioid analgesic belonging to the benzomorphan class, first synthesized in the early 1960s. It is characterized by its unique pharmacological properties, acting primarily as a mixed agonist-antagonist at opioid receptors, particularly the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR). This compound has been extensively studied for its potential applications in pain management and opioid addiction treatment.
This compound's chemical structure allows it to interact with various opioid receptors, leading to its complex pharmacological profile. It acts as an agonist at KOR and a partial agonist at MOR, with high affinity for delta-opioid receptors as well. This dual action contributes to its analgesic effects while also modulating the addictive properties associated with opioids .
Pharmacodynamics
This compound exhibits a range of biological activities due to its interaction with opioid receptors:
- Agonist Activity : Primarily at KOR, which is linked to analgesia and sedation.
- Partial Agonist Activity : At MOR, which may provide pain relief while minimizing the risk of full agonist-related side effects.
- Antagonist Activity : this compound has been shown to act as a mu-antagonist, inhibiting morphine-induced antinociception .
Clinical Studies
- Narcotic Addiction Treatment : In clinical trials, this compound has shown efficacy in blocking heroin effects. A study reported that 4 to 5 mg of this compound daily effectively blocked 15 mg of intravenous heroin for up to 28 hours. Side effects included increased libido and euphoria but diminished over time .
- Retention Rates : In a low-intervention setting involving 27 patients, this compound was administered over ten months with a retention rate of 42%. Most patients accepted the treatment; however, side effects during induction limited broader application .
- Comparison with Naltrexone : A controlled study indicated that this compound produced more side effects compared to naltrexone during induction phases. While naltrexone was well-tolerated, this compound led to discontinuation in some cases due to distressing side effects .
Data Table: Summary of Key Findings
| Study Reference | Dosage | Efficacy | Side Effects | Retention Rate |
|---|---|---|---|---|
| JAMA (1967) | 4-5 mg | Effective in blocking heroin | Euphoria, constipation | Not specified |
| Arch Gen Psychiatry (1974) | Variable | Accepted by 75% | Induction side effects limited use | 42% |
| PubMed (2002) | Variable | More side effects than naltrexone | Higher discontinuation rate | Not specified |
Research Implications
This compound serves as a valuable model compound for understanding opioid receptor interactions and developing new analgesics and addiction treatments. Its mixed agonist-antagonist profile makes it particularly interesting for research into managing pain without the high addiction potential associated with traditional opioids.
Q & A
Basic Research Questions
Q. What experimental designs are most appropriate for evaluating Cyclazocine’s dual activity as an antidepressant and narcotic antagonist?
- Methodological Answer : Utilize double-blind, placebo-controlled trials with crossover designs to isolate this compound’s antidepressant effects from its antinarcotic properties. Stratify patient cohorts by baseline depression severity (e.g., Hamilton Depression Rating Scale) and opioid dependence history. Include EEG monitoring to correlate clinical outcomes with neurophysiological changes, such as alpha rhythm suppression and theta activity increases .
Q. How can researchers minimize confounding variables when assessing this compound’s therapeutic efficacy in opioid addiction studies?
- Methodological Answer : Implement PICOT frameworks to define cohorts (e.g., Population: opioid-dependent adults; Intervention: daily this compound 1–3 mg; Comparison: naltrexone or methadone; Outcome: relapse rates; Time: 6-month follow-up). Control for comorbidities (e.g., depression) and use standardized withdrawal scales (e.g., Clinical Opiate Withdrawal Scale) .
Q. What pharmacokinetic parameters are critical for this compound dosing in preclinical models?
- Methodological Answer : Prioritize bioavailability studies in rodent models using subcutaneous administration (common in addiction research). Monitor plasma half-life (2–4 hours in humans) and cross-blood-brain-barrier efficiency via LC-MS/MS. Adjust dosing intervals to account for rapid tolerance development observed in chronic use .
Advanced Research Questions
Q. How do contradictory findings about this compound’s abuse potential inform risk-benefit analyses in clinical trials?
- Methodological Answer : Re-analyze historical data (e.g., Martin et al., 1965) using modern meta-analytic tools to quantify subjective euphoria vs. dysphoria rates. Compare this compound’s receptor binding profile (κ-opioid partial agonist, μ-opioid antagonist) with newer analogs to identify structural determinants of abuse liability .
Q. What statistical methods resolve discrepancies in this compound’s long-term antidepressant efficacy across patient subgroups?
- Methodological Answer : Apply mixed-effects models to longitudinal data from open-label trials (e.g., Fink et al., 1970). Stratify by EEG biomarkers (e.g., fast-beta activity) and use survival analysis to model dropout rates due to side effects (e.g., "grippe-like" withdrawal symptoms) .
Q. How can EEG patterns differentiate this compound’s antidepressant effects from its antinarcotic activity?
- Methodological Answer : Conduct spectral analysis of scalp-recorded EEGs pre- and post-administration. Correlate decreased alpha abundance (8–12 Hz) with mood improvement and increased theta (4–7 Hz) with opioid receptor modulation. Validate findings against tricyclic antidepressant EEG profiles .
Q. What ethical considerations arise when designing trials for this compound’s narrow therapeutic window?
- Methodological Answer : Implement adaptive trial designs with real-time safety monitoring (e.g., Data Safety Monitoring Boards). Use patient-reported outcome measures (PROMs) to track side effects (e.g., insomnia, libido changes) and adjust dosages dynamically .
Methodological Frameworks
- PICOT Alignment : Define Intervention specificity (e.g., this compound vs. buprenorphine) and Outcome validity (e.g., relapse prevention vs. mood stabilization) .
- Data Contradiction Analysis : Use sensitivity analyses to test robustness of conclusions against outliers (e.g., high dropout rates in outpatient trials) .
- EEG Protocol Standardization : Adhere to international guidelines (e.g., ISCEV standards) for electrode placement and artifact reduction in psychopharmacology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
